Evidence #1: Differential Antigen Processing of HIV p17 Gag (77-85) Compared to Other HLA-A2-Restricted HIV Epitopes
HIV p17 Gag (77-85) (SL9) exhibits a unique antigen processing pathway. Its presentation is unaffected by the proteasome inhibitor lactacystin, but is dependent on the immunoproteasome subunit LMP7. In contrast, the presentation of the comparator HIV-1 RT(476-484) epitope is significantly inhibited by lactacystin [1]. This indicates SL9 is generated by a distinct, proteasome-independent proteolytic pathway [1].
| Evidence Dimension | Dependence on proteasome for antigen presentation |
|---|---|
| Target Compound Data | Presentation unaffected by proteasome inhibition (lactacystin) |
| Comparator Or Baseline | HIV-1 RT(476-484) epitope: Presentation inhibited by lactacystin |
| Quantified Difference | Qualitative difference: Proteasome-independent vs. proteasome-dependent processing |
| Conditions | HLA-A*0201-expressing cells treated with lactacystin; T-cell recognition assays |
Why This Matters
This distinct processing pathway means SL9 cannot be substituted with epitopes like RT(476-484) when studying mechanisms of antigen presentation or when robust, proteasome-independent epitope generation is required.
- [1] Lopez D, Calero O, Jimenez M, et al. Short Communication: Differential Processing of HLA A2-Restricted HIV Type 1 Cytotoxic T Lymphocyte Epitopes. Viral Immunol. 2002 Mar;15(1):171-179. DOI: 10.1089/088282402317340332. View Source
